4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
Propriétés
IUPAC Name |
4-(2-phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-2-15(14-9-5-3-6-10-14)17(21)20-16(18(22)23)13-24-19(20)11-7-4-8-12-19/h3,5-6,9-10,15-16H,2,4,7-8,11-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMVPHZJTMZFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C(COC23CCCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps:
-
Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing a ketone and an amine group can undergo intramolecular cyclization under acidic or basic conditions to form the spirocyclic structure.
-
Introduction of the Phenylbutanoyl Group: : The phenylbutanoyl group can be introduced via an acylation reaction. This can be achieved using reagents such as phenylbutanoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylbutanoyl group, leading to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or alkanes.
-
Substitution: : The spirocyclic structure can undergo nucleophilic substitution reactions, especially at positions adjacent to the oxygen and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions, often in the presence of a catalyst or under heating.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Pharmaceutical Development
Research indicates that 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibits significant biological activities, particularly as an inhibitor of specific enzymes involved in disease processes. Notably, it has shown promise as an inhibitor of ubiquitin-specific proteases, which are implicated in various cancers and neurodegenerative diseases. Its structural features suggest possible interactions with cellular receptors, potentially influencing signaling pathways relevant to therapeutic applications .
Synthetic Methodologies
The synthesis of this compound has been explored through various methods, including copper-catalyzed reactions that facilitate the formation of difluoroalkylated derivatives. Such methodologies are crucial for modifying the compound's structure to enhance its biological efficacy or alter its pharmacokinetic properties .
Studies have demonstrated that the compound interacts with various biological macromolecules, including proteins and nucleic acids. Techniques such as molecular docking simulations and enzyme inhibition assays are commonly employed to elucidate these interactions and understand the mechanism of action of the compound in therapeutic contexts.
Case Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibition, researchers evaluated the efficacy of 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid against specific proteases involved in cancer progression. The results indicated a significant reduction in enzyme activity, suggesting potential as a therapeutic agent in oncology.
Case Study 2: Pharmacokinetics
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Findings suggested favorable profiles for oral bioavailability and metabolic stability, making it a candidate for further drug development.
Mécanisme D'action
The mechanism by which 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or activating specific pathways. The phenylbutanoyl group may enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Variations and Key Differences
The compound belongs to a broader class of 1-oxa-4-azaspiro[4.5]decane derivatives. Analogs differ primarily in:
Acyl substituents at position 4 (e.g., benzoyl, fluorobenzoyl, phenylpropanoyl).
Modifications to the spiro ring (e.g., diaza substitutions at position 8).
Functional groups (e.g., methyl, chloro, trifluoromethyl).
Table 1: Comparative Overview of Structural Analogs
Physicochemical Properties
- Solubility : Carboxylic acid enhances water solubility, critical for pharmaceutical formulations.
- Stability : Halogenated analogs (e.g., dichlorobenzoyl in ) may exhibit greater metabolic stability.
Activité Biologique
4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326813-81-3) is a complex organic compound characterized by its unique spirocyclic structure, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthetic pathways, and relevant case studies.
The molecular formula of 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is C19H25NO4, with a molecular weight of approximately 331.41 g/mol. The compound features a carboxylic acid functional group and an azaspiro structure, which may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H25NO4 |
| Molecular Weight | 331.41 g/mol |
| CAS Number | 1326813-81-3 |
| Boiling Point | Predicted 551.8 ± 50 °C |
Biological Activity
Research into the biological activity of 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has highlighted several potential pharmacological effects:
1. Antimicrobial Properties
Studies suggest that compounds with similar structural motifs exhibit significant antimicrobial activity. Initial investigations indicate that this compound may inhibit the growth of various bacterial strains, although specific data on its effectiveness against particular pathogens is still limited.
2. Anticancer Activity
Preliminary research indicates that the compound may possess anticancer properties. It is hypothesized that its structural features allow it to interact with cellular mechanisms involved in cancer proliferation and apoptosis. Further studies are needed to elucidate the exact pathways affected.
3. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to potential applications in metabolic disorders or conditions where enzyme regulation is crucial.
Case Studies
Recent studies have explored the synthesis and biological evaluation of derivatives related to 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid:
Study 1: Synthesis and Biological Evaluation
A study published in Organic & Biomolecular Chemistry focused on synthesizing derivatives of azaspiro compounds, including this specific structure. The researchers reported that certain derivatives exhibited enhanced biological activity compared to their parent compounds, suggesting that modifications to the spirocyclic framework can lead to improved pharmacological profiles .
Study 2: Structure-Activity Relationship (SAR) Analysis
Another investigation examined the structure-activity relationships of various spirocyclic compounds, revealing that modifications at the phenylbutanoyl position significantly affect biological activity. This study emphasizes the importance of structural optimization in developing effective therapeutic agents .
Q & A
Q. What are the established synthetic routes for 4-(2-phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and what are common optimization challenges?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and acylation. For example:
- Step 1 : Formation of the 1-oxa-4-azaspiro[4.5]decane core via cyclization of a substituted piperidine derivative under acidic or basic conditions.
- Step 2 : Introduction of the 2-phenylbutanoyl group via acylation using activated esters (e.g., acid chlorides) in anhydrous solvents like dichloromethane .
- Step 3 : Carboxylic acid functionalization at the 3-position using protecting-group strategies (e.g., tert-butyl esters) followed by deprotection .
Optimization Challenges : - Stereochemical control : The spirocyclic structure may lead to diastereomer formation, requiring chiral chromatography or crystallization for resolution.
- Yield improvement : Catalytic methods (e.g., Pd-mediated cross-coupling) can enhance efficiency for aryl group introduction .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the spirocyclic framework and substituent positions. Aromatic protons (δ 7.2–7.6 ppm) and carbonyl signals (δ 170–175 ppm) are diagnostic .
- X-ray Crystallography : Resolves absolute configuration and bond angles, as demonstrated for analogous spiro compounds in crystallography studies .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 358.1782 for CHNO) .
Advanced Research Questions
Q. What biological targets or mechanisms are associated with this compound, and how can structure-activity relationships (SAR) be explored?
Methodological Answer:
- Target Identification : Screen against kinase or protease libraries (e.g., Kynurenine 3-hydroxylase, IC ~12.5 µM) using fluorescence-based assays .
- SAR Strategies :
- Modify the phenylbutanoyl group : Replace fluorine or methyl substituents to assess hydrophobic/hydrophilic balance (see fluorophenyl analogs in PubChem data) .
- Spirocycle optimization : Compare activity of 1-oxa-4-azaspiro[4.5]decane derivatives with varying ring sizes (e.g., 5- vs. 6-membered rings) .
- Carboxylic acid bioisosteres : Test ester or amide derivatives to evaluate metabolic stability .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Use validated protocols (e.g., NIH/NCATS guidelines) to minimize variability in cell viability (MTT) or enzyme inhibition assays.
- Comparative Analysis : Cross-reference data with structurally similar compounds. For example, 4-(2-fluorophenyl) analogs show neuroprotective activity (IC 12.5 µM) vs. antimicrobial effects in other spiro derivatives .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile divergent results .
Q. What advanced chromatographic methods are recommended for purity analysis and metabolite identification?
Methodological Answer:
- HPLC : Use C18 columns (e.g., Chromolith® RP-18e) with gradient elution (MeCN:HO + 0.1% TFA) for baseline separation of diastereomers .
- LC-MS/MS : Employ Q-TOF systems to detect metabolites (e.g., oxidative products at m/z 374.1735) in hepatic microsomal studies .
- Chiral HPLC : Utilize amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers, critical for pharmacokinetic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
